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Compound of Interest

Compound Name:
4,5-Diamino-6-hydroxypyrimidine

sulfate

Cat. No.: B1436605 Get Quote

4,5-Diamino-6-hydroxypyrimidine and its salt forms, such as the sulfate, are heterocyclic

compounds of significant interest in medicinal chemistry and pharmaceutical development.

They serve as crucial building blocks and key intermediates in the synthesis of a variety of

biologically active molecules, including antivirals and anti-cancer agents.[1][2] The successful

progression of such compounds from laboratory synthesis to viable therapeutic agents or

chemical products hinges on a thorough understanding of their physicochemical properties,

chief among them being solubility.

Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form

a homogeneous solution, is not merely a physical constant but a critical determinant of a

compound's utility. In drug development, aqueous solubility directly influences bioavailability,

formulation strategies, and ultimately, therapeutic efficacy.[3][4] For synthetic chemists, solvent

selection based on solubility is fundamental to reaction efficiency, purification, and

crystallization processes.

This guide provides a comprehensive examination of the solubility of 4,5-diamino-6-
hydroxypyrimidine sulfate. Moving beyond a simple tabulation of data, we will explore the

underlying chemical principles that govern its solubility, detail the factors that influence it, and

present robust, field-proven methodologies for its accurate determination. This document is

intended for researchers, scientists, and drug development professionals who require a deep,

practical understanding of this compound's behavior in various solvent systems.
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Physicochemical Profile: The Molecular Basis of
Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical

properties. For 4,5-diamino-6-hydroxypyrimidine sulfate, several key characteristics dictate

its interaction with different solvents.

The molecule possesses multiple polar functional groups—two amino (-NH₂) groups and a

hydroxyl (-OH) group—attached to a pyrimidine ring. These groups are capable of acting as

both hydrogen bond donors and acceptors, suggesting a potential for favorable interactions

with polar solvents, particularly water. However, the planar, aromatic-like pyrimidine ring

contributes a degree of hydrophobicity. The presence of the sulfate counter-ion signifies that

this compound is a salt, which dramatically influences its behavior in aqueous media, especially

as a function of pH.

A summary of its key physicochemical properties is presented below:

Property Value Source(s)

Molecular Formula C₄H₈N₄O₅S [5][6]

Molecular Weight 224.2 g/mol [6][7]

Appearance
Beige to light yellow/brown

crystalline powder
[1][7][8]

Melting Point ~270 °C (with decomposition) [5][7][9]

LogP (predicted) 0.93700 [5]

pKa (predicted for free base) 9.92 ± 0.50 [1]

Causality: The high melting point suggests a stable crystalline lattice with strong

intermolecular forces that must be overcome for dissolution to occur.[9] The positive LogP

value, while modest, indicates some lipophilic character, but the dominant features are the

polar groups. The predicted pKa of the free base is in the basic range, confirming the amine

functionalities are primary sites for protonation, a key factor in its pH-dependent solubility.[1]
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The Theoretical Framework: Why and How
Dissolution Occurs
Dissolution is a thermodynamic process governed by the balance of energy required to break

solute-solute and solvent-solvent interactions and the energy gained from forming new solute-

solvent interactions.

Key Principles:

"Like Dissolves Like": Polar solutes, like our subject compound, tend to dissolve in polar

solvents (e.g., water, methanol) where strong dipole-dipole or hydrogen bonding interactions

can be formed. Nonpolar solutes dissolve in nonpolar solvents driven by weaker van der

Waals forces.

Influence of Temperature: For most solid solutes, the dissolution process is endothermic,

meaning solubility increases with temperature.[10][11][12] This provides a practical means to

increase the amount of dissolved compound, although the stability of the compound at

higher temperatures must be considered.

pH and Ionization: This is arguably the most critical factor for 4,5-diamino-6-
hydroxypyrimidine sulfate. As a salt of a weak base, its aqueous solubility is profoundly

dependent on the pH of the medium.[4][13] At acidic pH, the amino groups become

protonated, forming positively charged species (R-NH₃⁺). This ionization dramatically

increases the molecule's polarity and its ability to interact with water, thereby enhancing

solubility. Conversely, as the pH increases towards and beyond the pKa of the conjugate

acid, the compound deprotonates to the less soluble free base form.

The following diagram illustrates the pH-dependent equilibrium of the molecule in an aqueous

solution.
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Caption: pH-dependent equilibrium of 4,5-diamino-6-hydroxypyrimidine.

Solubility Profile in Various Solvents
Direct quantitative solubility data for 4,5-diamino-6-hydroxypyrimidine sulfate is sparse in

publicly available literature. However, by synthesizing information on the free base and closely

related pyrimidine derivatives, a reliable solubility profile can be constructed.

Aqueous Systems:

The free base, 4,5-diamino-6-hydroxypyrimidine, is described as having "very slight" solubility

in water.[1] The sulfate salt form is expected to exhibit greater aqueous solubility due to its ionic

nature. A structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, has a

reported aqueous solubility of approximately 2 g/L, though other sources describe its solubility

as "very low."[14] This suggests that while the sulfate salt improves water solubility compared

to the free base, it remains a sparingly soluble compound in neutral water. Its solubility is

expected to increase significantly in acidic buffer systems (pH 1-4) due to the protonation of the

amino groups.

Organic Solvents:
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Pyrimidine derivatives often show enhanced solubility in polar organic solvents.[15] Data for

related compounds provide strong guidance:

DMSO and DMF: 2,4-Diamino-6-hydroxypyrimidine is readily soluble in Dimethyl Sulfoxide

(DMSO) and Dimethylformamide (DMF), with solubilities around 14.6 mg/mL and 14.4

mg/mL, respectively.[16] These polar aprotic solvents are excellent choices for preparing

stock solutions.

Alcohols: Solubility in alcohols like ethanol is significantly lower. For 2,4-diamino-6-

hydroxypyrimidine, it is approximately 50 µg/mL.[16] Studies on other pyrimidines confirm

that solubility in methanol is generally better than in less polar solvents but often lower than

in DMF.[12]

The following table summarizes the expected solubility behavior.
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Solvent Type Expected Solubility
Rationale /
Supporting Data

Water (neutral) Polar Protic Sparingly Soluble

Free base is "very

slightly" soluble.[1]

Similar sulfate salts

have low g/L solubility.

[14]

Acidic Buffer (e.g., pH

2)
Aqueous Moderately Soluble

Protonation of amino

groups increases

polarity and

interaction with water.

[4]

Basic Buffer (e.g., pH

9)
Aqueous Slightly Soluble

Conversion to the less

soluble free base,

though the hydroxyl

group may ionize.[1]

DMSO Polar Aprotic Soluble

Related compounds

show high solubility

(~14.6 mg/mL).[16]

DMF Polar Aprotic Soluble

Related compounds

show high solubility

(~14.4 mg/mL).[16]

General studies show

good solubility for

pyrimidines.[12]

Methanol / Ethanol Polar Protic
Slightly to Sparingly

Soluble

Related compounds

show very low

solubility in ethanol

(~50 µg/mL).[16]

Acetonitrile Polar Aprotic
Sparingly to Poorly

Soluble

Less polar than

DMSO/DMF, less

effective at solvating

the ionic salt.
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Tetrahydrofuran (THF) Nonpolar Ether
Poorly Soluble /

Insoluble

Lacks the polarity and

hydrogen bonding

capability to overcome

the solute's lattice

energy.

Gold-Standard Methodology: Determining
Equilibrium Solubility
Accurate and reproducible solubility data is foundational. The shake-flask method is the

universally accepted gold-standard technique for determining thermodynamic or equilibrium

solubility.[13][17] It is a self-validating system because the continued presence of solid material

at the end of the experiment confirms that equilibrium with a saturated solution has been

achieved.

Detailed Experimental Protocol: Shake-Flask Method

Preparation: Add an excess amount of 4,5-diamino-6-hydroxypyrimidine sulfate to a

known volume of the selected solvent (e.g., purified water, phosphate-buffered saline pH 7.4,

0.1 M HCl) in a sealed, inert container (e.g., glass vial).

Expert Insight: "Excess" is critical. A good starting point is 5-10 mg of solid per mL of

solvent to ensure undissolved solid remains visible.

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C)

using a shaker or rotator. The equilibration period must be sufficient to reach a steady state;

24 to 72 hours is typical.[13]

Trustworthiness: To validate the equilibration time, samples can be taken at multiple time

points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured

concentration no longer changes.

Phase Separation: After equilibration, separate the undissolved solid from the saturated

solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15

minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Expert Insight: Avoid temperature fluctuations during this step, as it could cause

precipitation or further dissolution. Pre-conditioning all equipment to the equilibration

temperature is best practice.

Sample Preparation: Carefully aspirate a precise volume of the clear supernatant. Dilute the

sample with a suitable mobile phase or solvent to a concentration that falls within the linear

range of the analytical method's calibration curve.

Quantification: Analyze the concentration of the dissolved compound in the diluted

supernatant using a validated analytical technique, such as High-Performance Liquid

Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

Calculation: Calculate the original solubility in the solvent by multiplying the measured

concentration by the dilution factor. The result is typically reported in mg/mL or µg/mL.

The workflow for this protocol is visualized below.
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Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion: A Practical Summary for the Bench
Scientist
The solubility of 4,5-diamino-6-hydroxypyrimidine sulfate is a nuanced characteristic

governed by its polar functional groups, crystalline structure, and, most importantly, its nature

as the salt of a weak base.
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For Aqueous Applications: Expect sparing solubility in neutral water, which can be

significantly enhanced under acidic conditions (pH < 4). This pH-dependent behavior is

critical for designing dissolution media for biological assays or formulation development.

For Organic Synthesis and Stock Solutions: Polar aprotic solvents are the solvents of choice.

DMSO and DMF will readily dissolve the compound, making them ideal for creating

concentrated stock solutions for screening or reaction setups.[16] Alcohols like methanol and

ethanol are poor solvents for this compound.

For Accurate Measurement: The shake-flask method is the definitive technique for obtaining

reliable equilibrium solubility data.[13][17] Careful control over temperature, equilibration

time, and phase separation is paramount to ensure the integrity of the results.

By understanding these principles and applying rigorous experimental techniques, researchers

can effectively manage and manipulate the solubility of 4,5-diamino-6-hydroxypyrimidine
sulfate to advance their scientific and developmental objectives.

References
Solubility of Things. (n.d.). Pyrimidine.
BenchChem. (2025, November). General Experimental Protocol for Determining Solubility.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN
METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
Compound solubility measurements for early drug discovery. (2022, May 31). Computational
Chemistry.
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different
Solvents. (2025, August 6). ResearchGate.
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different
organic solvents at different temperatures. World Scientific News, 44, 13-34.
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013,
February 15).
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6. (2025, August 25).
Chemsrc.
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized
Polymer–Drug Microarrays. (n.d.). NIH.
Cas 1672-50-0,4,5-Diamino-6-hydroxypyrimidine. (n.d.). lookchem.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://cdn.caymanchem.com/cdn/insert/81260.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://pdf.benchchem.com/12633/General_Experimental_Protocol_for_Determining_Solubility.pdf
https://www.benchchem.com/product/b1436605?utm_src=pdf-body
https://www.benchchem.com/product/b1436605?utm_src=pdf-body
https://www.benchchem.com/product/b1436605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


vp50157 4,5-diamino-6-hydroxypyrimidine sulfate. (n.d.). VSNCHEM.
4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE | 52502-66-6. (2024, December 18).
ChemicalBook.
PRODUCT INFORM
4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. (n.d.). Sigma-Aldrich.
2,4,5-Triamino-6-hydroxypyrimidine sulfate for synthesis 39267-74-8. (n.d.). Sigma-Aldrich.
4,5-Diamino-6-hydroxypyrimidine. (n.d.). Chem-Impex.
4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE CAS#: 52502-66-6. (n.d.). ChemWhat.
Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (n.d.).
2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3. (2025, July 14). ChemicalBook.
Cas 52502-66-6,4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE. (n.d.). lookchem.
SAFETY D
4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. (n.d.). Sigma-Aldrich.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. lookchem.com [lookchem.com]

2. chemimpex.com [chemimpex.com]

3. lifechemicals.com [lifechemicals.com]

4. pharmatutor.org [pharmatutor.org]

5. 4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6 | Chemsrc [chemsrc.com]

6. chemwhat.com [chemwhat.com]

7. lookchem.com [lookchem.com]

8. fishersci.com [fishersci.com]

9. 4,5-ジアミノ-6-ヒドロキシピリミジン ヘミ硫酸塩 | Sigma-Aldrich [sigmaaldrich.com]

10. solubilityofthings.com [solubilityofthings.com]

11. revroum.lew.ro [revroum.lew.ro]

12. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1436605?utm_src=pdf-body
https://www.benchchem.com/product/b1436605?utm_src=pdf-body
https://www.benchchem.com/product/b1436605?utm_src=pdf-body
https://www.benchchem.com/product/b1436605?utm_src=pdf-body
https://www.benchchem.com/product/b1436605?utm_src=pdf-custom-synthesis
https://www.lookchem.com/404.htm
https://www.chemimpex.com/products/43751
https://lifechemicals.com/blog/computational-chemistry/443-compound-solubility-measurements-for-early-drug-discovery
https://www.pharmatutor.org/articles/solubility-determination-drug-discovery-development
https://www.chemsrc.com/en/cas/52502-66-6_749250.html
https://www.chemwhat.com/45-diamino-6-hydroxypyrimidine-sulfate-cas-52502-66-6/
https://www.lookchem.com/404.htm
https://www.fishersci.com/store/msds?partNumber=AAB2198922&productDescription=6-HYDRXY-245-TRIAMINOPYRI+100G&vendorId=VN00024248&countryCode=US&language=en
https://www.sigmaaldrich.com/JP/ja/product/aldrich/d19303
https://www.solubilityofthings.com/pyrimidine
https://revroum.lew.ro/wp-content/uploads/2014/10/Art%2007.pdf
https://www.researchgate.net/publication/275473395_Measurement_and_Correlation_for_Solubility_of_Some_Pyrimidine_Derivatives_in_Different_Solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. lup.lub.lu.se [lup.lub.lu.se]

14. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized
Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

16. cdn.caymanchem.com [cdn.caymanchem.com]

17. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Introduction: The Critical Role of Solubility in Chemical
and Pharmaceutical Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436605#solubility-of-4-5-diamino-6-
hydroxypyrimidine-sulfate-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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